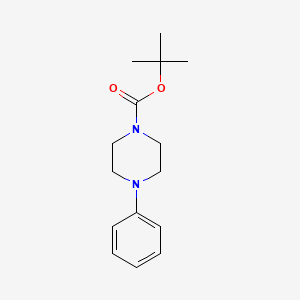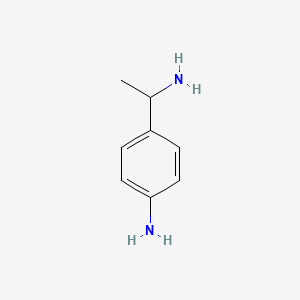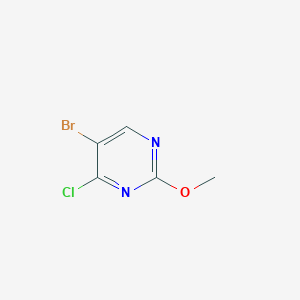
4-Bromo-2-nitrobenzyl alcohol
Übersicht
Beschreibung
4-Bromo-2-nitrobenzyl alcohol is a compound that is not directly discussed in the provided papers, but its related compounds and reactions are extensively studied. The papers provided focus on the chemistry of nitrobenzyl bromides and their reactions, which can offer insights into the behavior and properties of 4-Bromo-2-nitrobenzyl alcohol.
Synthesis Analysis
The synthesis of nitrobenzyl bromides can involve carbene-catalyzed reactions, as described in the first paper. A carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes is achieved through a single-electron-transfer process that generates radicals as key intermediates . This method could potentially be applied to the synthesis of 4-Bromo-2-nitrobenzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrobenzyl bromides is influenced by the presence of the nitro group, which can affect the reactivity of the molecule. For instance, the nitro group can stabilize the corresponding carbanion through d-orbital resonance, as discussed in the fifth paper . This stabilization might also be relevant to the structure of 4-Bromo-2-nitrobenzyl alcohol, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Nitrobenzyl bromides can undergo various chemical reactions, including nucleophilic substitutions and radical reactions. The fourth paper discusses the generation of (nitro)benzyl radicals via N-heterocyclic carbene catalysis under reductive conditions, leading to the coupling of two electrophilic carbons . The second paper examines the reactions between benzyl bromide and various bases, which could be analogous to reactions that 4-Bromo-2-nitrobenzyl alcohol might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzyl bromides are influenced by their functional groups. The stability of these compounds under different conditions is crucial for their application. The sixth paper presents a stability-indicating HPLC-UV method for the determination of a related compound, 4-bromomethyl-3-nitrobenzoic acid, which could provide insights into the stability of 4-Bromo-2-nitrobenzyl alcohol . The third paper discusses the chemistry of 2-hydroxy-5-nitrobenzyl bromide and its reactions with amino acid esters, which could be relevant to understanding the reactivity of 4-Bromo-2-nitrobenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Bromo-2-nitrobenzyl alcohol is used in the synthesis of p-nitrobenzyl bromide (PNBBr) , which is widely used for functional group protection .
Method of Application
The conversion of p-nitrotoluene (PNT) to p-nitrobenzyl bromide (PNBBr) is carried out using NaBr-NaBrO3-NaCl as a reagent. The reaction is performed at cold temperatures (0–5 °C). The bromination reaction is carried out cleanly and the mother liquor from the reaction can be recycled in the subsequent batch .
Results or Outcomes
The combined yield of isolated and recoverable PNBBr was 98.30% with respect to PNT consumed. The reagent utilization efficiency was 98.26% .
Application in Polymer and Materials Science
Field
This application falls under the field of Polymer and Materials Science .
Summary of the Application
o-Nitrobenzyl (o-NB) alcohol derivatives, including 4-Bromo-2-nitrobenzyl alcohol, have gained tremendous attention in the area of synthetic organic chemistry and beyond .
Method of Application
These derivatives are used in the creation of photolabile groups in polymers. These groups allow the alteration of polymer properties simply by irradiation .
Results or Outcomes
The applications of these derivatives have grown considerably over the years, leading to the development of new materials with unique properties .
Application in Microbiology
Field
This application falls under the field of Microbiology .
Summary of the Application
4-nitrobenzyl alcohol is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
Method of Application
The specific methods of application in this case are not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Application in Multistep Synthesis
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Bromo-2-nitrobenzyl alcohol can be used in multistep synthesis processes. For instance, it can be involved in the synthesis of m-bromoaniline from benzene .
Method of Application
The process involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Application in Phototriggered Labeling and Crosslinking
Field
This application falls under the field of Chemical Biology .
Summary of the Application
2-nitrobenzyl alcohol (NB), a derivative of 4-Bromo-2-nitrobenzyl alcohol, is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .
Method of Application
The specific methods of application in this case are not detailed in the source .
Results or Outcomes
This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
Application in Drug Discovery
Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
2-nitrobenzyl alcohol (NB), a derivative of 4-Bromo-2-nitrobenzyl alcohol, is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .
Method of Application
The specific methods of application in this case are not detailed in the source .
Results or Outcomes
This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery .
Safety And Hazards
4-Bromo-2-nitrobenzyl alcohol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBVFGGMFKIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579286 | |
| Record name | (4-Bromo-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzyl alcohol | |
CAS RN |
22996-19-6 | |
| Record name | (4-Bromo-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)








![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)